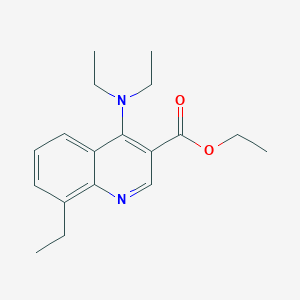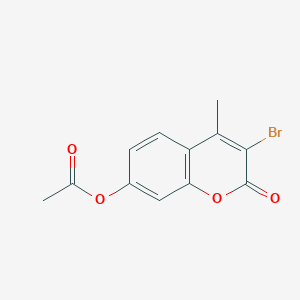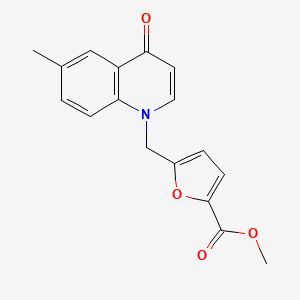
Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a formylpyrimidine moiety, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with a formylpyrimidine derivative. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Tert-butyl 4-(4-carboxypyrimidin-2-YL)piperazine-1-carboxylate.
Reduction: Tert-butyl 4-(4-hydroxymethylpyrimidin-2-YL)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with specific properties.
Biology: In biological research, tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate is used as a precursor for the synthesis of bioactive molecules that can interact with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate is unique due to the presence of the formylpyrimidine moiety, which imparts distinct reactivity and binding properties. In contrast, similar compounds may have different substituents that alter their chemical behavior and biological activity .
Eigenschaften
CAS-Nummer |
944901-19-3 |
|---|---|
Molekularformel |
C14H20N4O3 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)12-15-5-4-11(10-19)16-12/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
GLHPFKFKWJZVQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)


![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)

![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)

![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)
![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)




